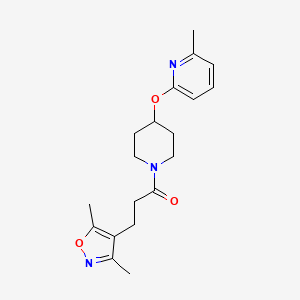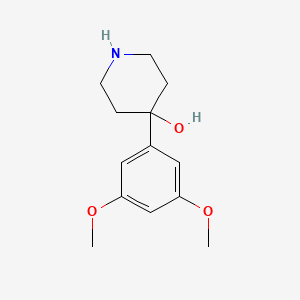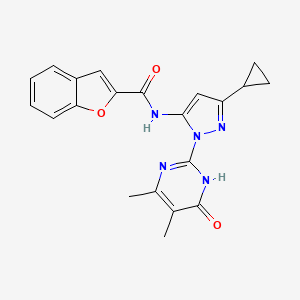![molecular formula C15H20N4O2 B2955115 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2199034-90-5](/img/structure/B2955115.png)
3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is the NF-κB pathway . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its target by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells . This interaction abrogates the DNA binding ability and transcriptional activity of NF-κB . The compound’s interaction with its target leads to changes in cell cycle distribution and induces apoptosis .
Biochemical Pathways
The affected pathway is the NF-κB signaling pathway . This pathway plays a crucial role in immune responses, inflammation, and cancer. The compound’s interaction with this pathway leads to a decrease in the phosphorylation of IκB and p65, key proteins in the NF-κB pathway . This results in the inhibition of NF-κB’s DNA binding ability and transcriptional activity .
Result of Action
The compound’s action results in an antiproliferative effect in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . Furthermore, it induces the cleavage of PARP and caspase-3 in a time-dependent manner .
Properties
IUPAC Name |
2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-3-2-6-16-15(12)20-10-13-4-7-19(8-5-13)9-14-18-17-11-21-14/h2-3,6,11,13H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLBCMDGZMNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

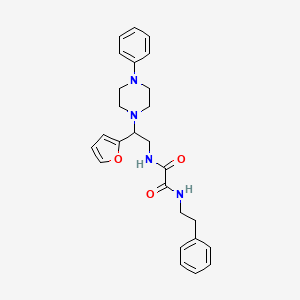
![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)
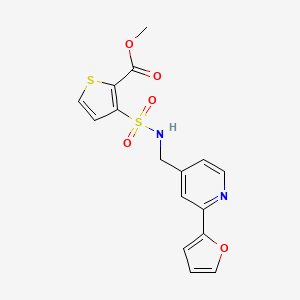
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2955042.png)
![2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2955044.png)
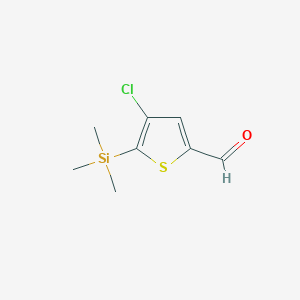

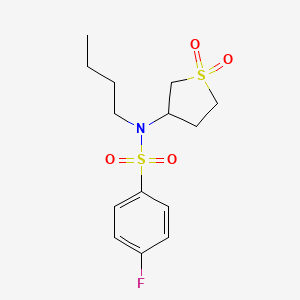
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
